7-Bromo-2-methylisoquinolin-1(2H)-one

Ni-catalyzed reductive cross-coupling Isoquinolone functionalization Regioselective synthesis

7-Bromo-2-methylisoquinolin-1(2H)-one (CAS 1290634-35-3) is a heterocyclic small molecule with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It belongs to the N-methylated isoquinolin-1(2H)-one class, featuring a bromine atom substituted at the C7 position of the bicyclic scaffold.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1290634-35-3
Cat. No. B087775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylisoquinolin-1(2H)-one
CAS1290634-35-3
Synonyms7-broMo-2-Methylisoquinolin-1(2H)-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3
InChIKeyZZSFZIKRCCTBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methylisoquinolin-1(2H)-one (CAS 1290634-35-3): Core Chemical Identity & Procurement Baseline


7-Bromo-2-methylisoquinolin-1(2H)-one (CAS 1290634-35-3) is a heterocyclic small molecule with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It belongs to the N-methylated isoquinolin-1(2H)-one class, featuring a bromine atom substituted at the C7 position of the bicyclic scaffold . Commercially, it is available as a solid with purities typically specified at 95% or 98% . Its structure, confirmed by InChI and SMILES (CN1C=CC2=C(C1=O)C=C(C=C2)Br), positions it as a strategic intermediate for medicinal chemistry and cross-coupling applications, where the C7 bromine serves as a reactive handle for further diversification .

Positional Isomerism in 2-Methylisoquinolin-1(2H)-one Bromides: Why a Simple Replacement is Scientifically Unsound


Substituting 7-bromo-2-methylisoquinolin-1(2H)-one with a different regioisomeric bromo-2-methylisoquinolin-1(2H)-one (e.g., 5-, 6-, or 8-bromo) is chemically invalid for any established synthetic route, structure-activity relationship (SAR) study, or biological assay. The electronic and steric environment at the C7 position is distinct, directly governing both its reactivity in metal-catalyzed cross-coupling reactions and its binding interactions with biological targets [1]. Published data on Ni-catalyzed reductive cross-coupling reactions demonstrate that the N-methyl 7-bromo isoquinolone (1c) behaves as a unique reactive partner, yielding sp³-functionalized products that cannot be accessed from the 6-bromo congener under identical conditions [1]. Furthermore, for pharmacologically explored scaffolds such as bromodomain inhibitors, even a single change in substitution pattern can ablate target engagement, making a direct, data-free replacement a high-risk proposition .

Quantitative Differentiation of 7-Bromo-2-methylisoquinolin-1(2H)-one from Its Closest Analogs


Head-to-Head Reactivity in Ni-Catalyzed Reductive Cross-Coupling: C7-Br vs. C6-Br Regioisomers

Under identical Ni-catalyzed reductive cross-coupling conditions, N-methyl 7-bromo-isoquinolone (1c) reacts with N-Boc-4-tosyloxypiperidine and 4-tosyloxytetrahydropyran to yield the 7-substituted products 21 and 22 in good isolated yields. The N-methyl 6-bromo congener (1b) under parallel conditions produces a distinct set of 6-substituted products, demonstrating that the position of the bromine atom dictates the coupling outcome and prevents interchangeability of the building blocks [1].

Ni-catalyzed reductive cross-coupling Isoquinolone functionalization Regioselective synthesis

Regioselective Bromination Access: C7 Selectivity vs. Other Positions in Process Chemistry

In the large-scale synthesis of a BET inhibitor, a binary acid system (H₂SO₄/TFA) was employed to achieve highly regioselective ortho-bromination of the isoquinolone core, selectively installing bromine at the C4 position over other positions [1]. Although this patent process targets C4-bromination, the same fundamental challenge exists for C7-selective bromination, where uncontrolled bromination would yield mixtures of C5, C6, C7, and C8 isomers. The pre-formed, pure 7-bromo regioisomer eliminates this selectivity problem entirely, providing a single, well-characterized starting material with the bromine atom definitively at C7, as confirmed by InChI and SMILES . This avoids laborious isomer separation and structural misassignment risks.

Ortho-bromination Process chemistry Binary acid system

Availability and Purity Benchmarking Against Other 2-Methylisoquinolinone Bromides

A survey of commercial suppliers indicates that 7-Bromo-2-methylisoquinolin-1(2H)-one (CAS 1290634-35-3) is offered at a minimum purity of 98% . In contrast, certain other regioisomers, such as 5-bromo-2-methylisoquinolin-1(2H)-one and 8-bromo-2-methylisoquinolin-1(2H)-one, are less commonly stocked and may have lower or unspecified purities . Standardized documentation (InChI, SMILES, MW) for the 7-bromo derivative is readily accessible, facilitating reliable specification in procurement documents .

Commodity availability Purity specification Procurement

Evidence-Backed Application Scenarios for 7-Bromo-2-methylisoquinolin-1(2H)-one


Bromodomain and Extra-Terminal (BET) Inhibitor Probe Synthesis

The 2-methylisoquinolin-1(2H)-one core is recognized in BET bromodomain inhibitor programs (e.g., BMS-986378/CC-90010). While the advanced clinical candidate incorporates a C4-aryl substitution, the 7-bromo derivative serves as a critical late-stage diversification point for generating focused probe libraries. Researchers can exploit the C7 bromine for Suzuki, Heck, or Ni-catalyzed cross-coupling reactions to install aryl, heteroaryl, or sp³-alkyl groups, exploring vector space that is inaccessible from the C4 position alone [1][2]. The compound's commercial availability in 98% purity enables reproducible SAR studies .

Regioselective Synthesis of C7-Functionalized Isoquinolone Libraries via Ni-Catalyzed Reductive Cross-Coupling

As demonstrated by Dumas et al., N-methyl 7-bromo isoquinolone (1c) participates efficiently in Ni-catalyzed reductive cross-coupling with alkyl tosylates to afford C7-substituted products in good yields [1]. This method enables the direct introduction of saturated heterocycles (piperidines, tetrahydropyrans) at the C7 position—a transformation that is not possible with the corresponding C6-bromo isomer under the same conditions [1]. This makes the compound a first-choice building block for medicinal chemists aiming to increase sp³ character at the C7 vector, a strategy known to improve physicochemical and pharmacokinetic properties.

Building Block for PARP and Kinase Inhibitor Scaffolds

Patents and literature describe substituted isoquinolin-1(2H)-ones as core motifs for PARP inhibitors and PI3 kinase inhibitors [1][2]. The presence of a readily displaceable bromine at C7 provides a synthetic entry point for introducing diverse pharmacophores at this position. By using 7-Bromo-2-methylisoquinolin-1(2H)-one as a common advanced intermediate, project teams can rapidly generate arrays of target compounds, confident that each analog is derived from a single, well-characterized regioisomer .

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